molecular formula C16H12ClF3N2O2 B15206226 Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate

Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate

Cat. No.: B15206226
M. Wt: 356.72 g/mol
InChI Key: PJLRNGNRMWYEMZ-HMAPJEAMSA-N
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Description

Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate is a hydrazone-containing ester derivative characterized by a benzyl ester group, a chloro-substituted acetohydrazone moiety, and a 3-(trifluoromethyl)phenyl substituent.

Properties

Molecular Formula

C16H12ClF3N2O2

Molecular Weight

356.72 g/mol

IUPAC Name

benzyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C16H12ClF3N2O2/c17-14(15(23)24-10-11-5-2-1-3-6-11)22-21-13-8-4-7-12(9-13)16(18,19)20/h1-9,21H,10H2/b22-14-

InChI Key

PJLRNGNRMWYEMZ-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate typically involves the reaction

Biological Activity

Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate (CAS Number: 1000576-10-2) is a synthetic compound notable for its unique structural features, including a chloroacetate moiety and a trifluoromethyl group. These characteristics significantly influence its chemical reactivity and biological interactions, making it an interesting subject for various biochemical studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClF3N2O2C_{16}H_{12}ClF_3N_2O_2, with a molecular weight of approximately 356.73 g/mol. The presence of the trifluoromethyl group enhances the compound's electronic properties, stability, and interaction with biological targets, which is crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroacetate with 3-trifluoromethylphenylhydrazine in organic solvents such as dichloromethane or toluene, using triethylamine as a base. This method allows for controlled conditions to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group not only enhances stability but also increases bioavailability, making it a valuable candidate for drug discovery .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-chloro-2-(2-(3-fluorophenyl)hydrazono)acetateSimilar hydrazone linkage; fluorine instead of trifluoromethylLess stable; lower reactivity
Benzyl 2-chloro-2-(2-(3-methylphenyl)hydrazono)acetateSimilar structure but with a methyl groupPotentially less reactive than trifluoromethyl derivative
Benzyl 2-chloro-2-(2-(3-nitrophenyl)hydrazono)acetateContains a nitro group instead of trifluoromethylDifferent electronic properties affecting reactivity

The trifluoromethyl group in this compound enhances stability against metabolic degradation and improves interaction with biological targets compared to other derivatives .

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research highlights the importance of structural modifications in enhancing biological activity. For example, studies on V600EBRAF inhibitors have shown that certain substitutions can lead to significant increases in inhibitory action against targeted enzymes . This suggests that similar investigations into this compound could yield valuable insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs primarily differ in two regions:

  • Phenyl ring substituents : Electron-withdrawing (e.g., -CF₃, -Cl) vs. electron-donating groups (e.g., -OCH₃, -CH₃).
  • Ester groups : Benzyl vs. ethyl esters, influencing hydrophobicity and reactivity.
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent(s) on Phenyl Ring Ester Group Molecular Weight CAS Number Key References
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate 3,4-diCl Benzyl 357.62 1000576-53-3
Ethyl 2-chloro-2-[2-(3-(trifluoromethyl)phenyl)hydrazono]acetate 3-CF₃ Ethyl 294.66 35229-84-6
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 4-OCH₃ Ethyl 256.68 27143-07-3
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate 2-Cl Ethyl 261.10 1155902-84-3

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs.
  • Substituent Position : Ortho-substituted analogs (e.g., 2-Cl in ) introduce steric hindrance, reducing rotational freedom and altering binding affinities in biological systems.

Reactivity and Stability

  • Ester Hydrolysis: Benzyl esters (e.g., ) are more resistant to hydrolysis under basic conditions compared to ethyl esters (e.g., ), but they can be cleaved via hydrogenolysis.
  • Hydrazone Tautomerism: Electron-withdrawing groups (e.g., -CF₃) favor the keto form, while electron-donating groups (e.g., -OCH₃) stabilize the enol form, impacting reactivity in further derivatization .

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